

Application Notes and Protocols: ML-7 in Cancer Research

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Compound of Interest

Compound Name: ML-7

Cat. No.: B1676663

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Introduction

ML-7 is a selective and cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK).^{[1][2]} Its ability to target MLCK, a key enzyme in cell motility and contraction, has made it a valuable tool in cancer research. These application notes provide a comprehensive overview of the use of **ML-7** to investigate its anti-cancer properties, including its effects on cell proliferation, apoptosis, migration, and invasion. Detailed protocols for key in vitro assays are provided to facilitate the experimental design and execution for researchers in the field.

Mechanism of Action

ML-7 primarily functions by inhibiting the phosphorylation of the regulatory light chain of myosin II (MLC2), a critical step in the activation of non-muscle myosin II motor activity. This inhibition disrupts the organization and contractility of the actin cytoskeleton, which is fundamental for various cellular processes that are often dysregulated in cancer, such as cell division, migration, and invasion.^{[3][4]}

Applications in Cancer Research

ML-7 has been utilized to explore the role of MLCK in various cancer types. Its application has demonstrated significant anti-cancer potential through multiple mechanisms:

- **Inhibition of Cell Proliferation:** By interfering with cytoskeletal dynamics essential for cytokinesis, **ML-7** can impede cancer cell division and proliferation.
- **Induction of Apoptosis:** **ML-7** has been shown to induce programmed cell death in several cancer cell lines.^[1] This effect is often linked to the activation of specific signaling pathways, such as the p38 MAPK pathway.^[1]
- **Suppression of Cell Migration and Invasion:** The ability of **ML-7** to disrupt the actin-myosin cytoskeleton directly impacts the migratory and invasive capabilities of cancer cells, which are crucial for metastasis.^{[3][5]}

Data Presentation: Efficacy of ML-7 in Cancer Cell Lines

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of **ML-7** in various cancer cell lines, providing a quantitative measure of its cytotoxic and anti-proliferative effects.

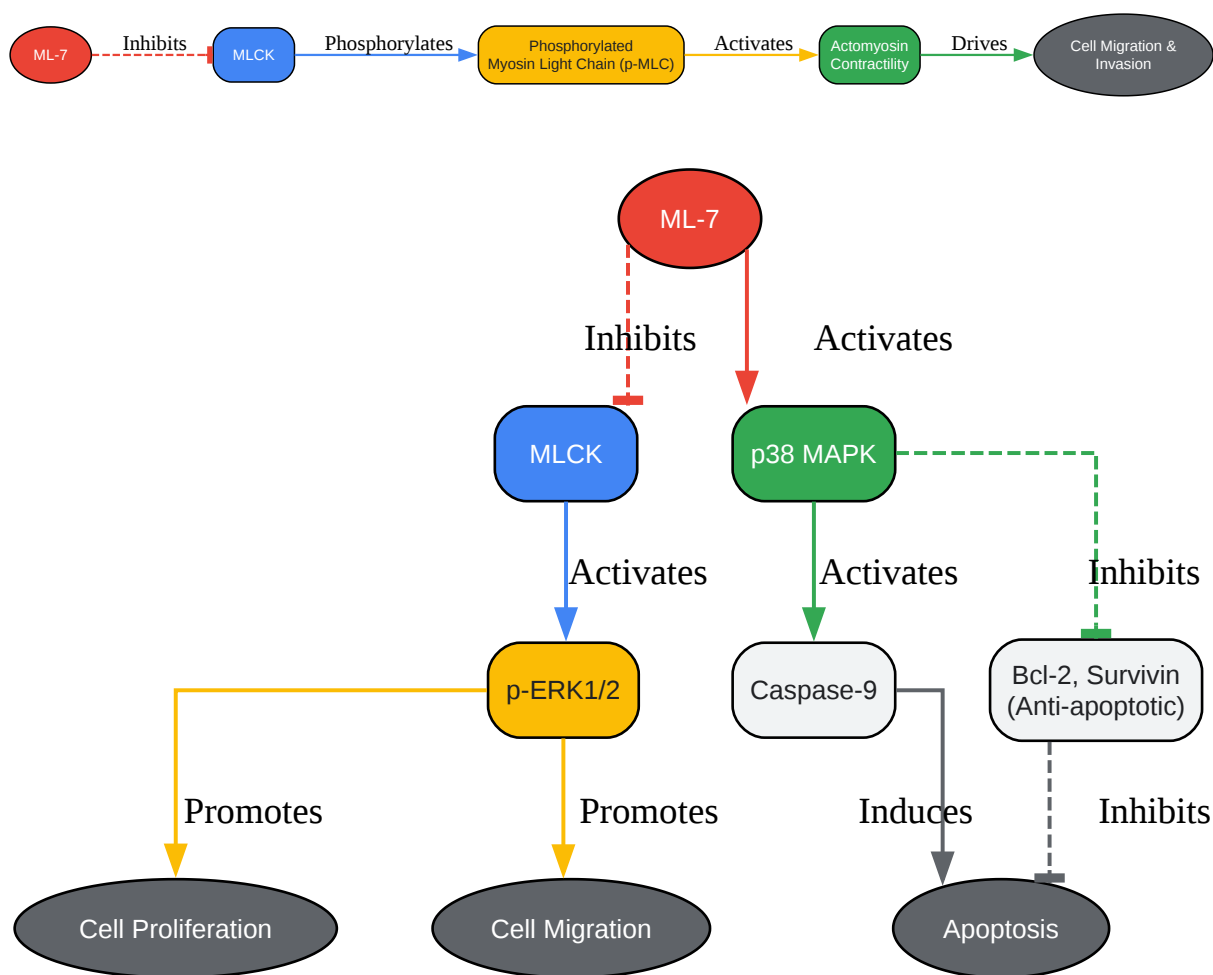
Cell Line	Cancer Type	Assay	Incubation Time (h)	IC50 (μM)	Reference
MCF-7	Breast Cancer	MTT Assay	72	16.21 ± 0.13	[6]
MDA-MB-231	Breast Cancer	MTT Assay	72	30.0 ± 4.30	[6]
LM-MCF-7	Breast Cancer (High Metastasis)	Not Specified	Not Specified	~20 (effective concentration)	[1][5]
H-23	Lung Adenocarcinoma	MTS Assay	24, 48, 72	Not specified (decrease in proliferation at 20 μM)	
H-441	Lung Adenocarcinoma	MTS Assay	24, 48, 72	Not specified (decrease in proliferation at 20 μM)	
Pancreatic Cancer Cell Lines	Pancreatic Cancer	Not Specified	Not Specified	Not specified (inhibition of migration and adhesion)	[3]

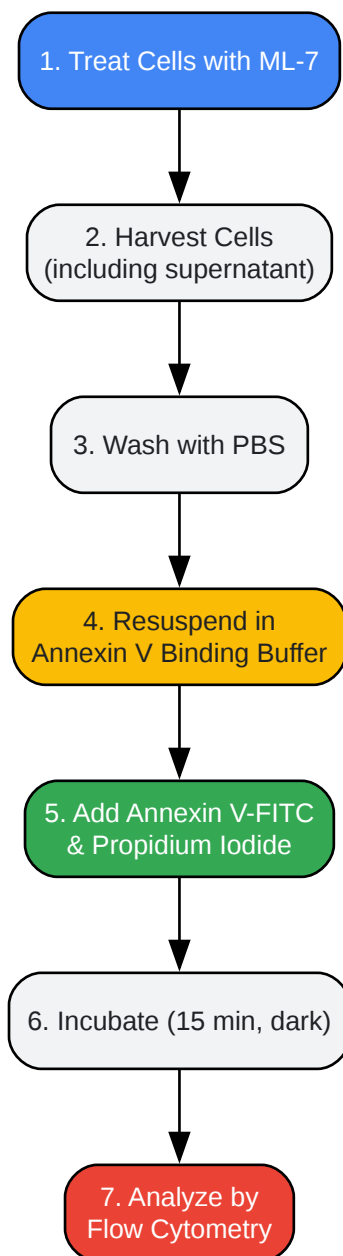
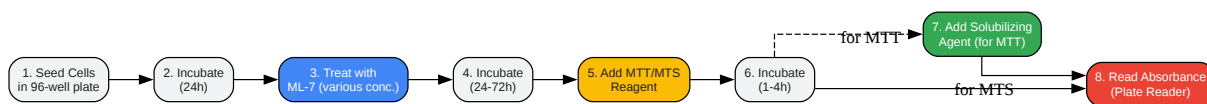
Signaling Pathways Modulated by ML-7

ML-7-mediated inhibition of MLCK impacts several critical signaling pathways involved in cancer progression.

MLCK Signaling Pathway in Cell Migration

The primary pathway affected by **ML-7** is the direct regulation of actomyosin contractility, which is essential for cell migration.





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